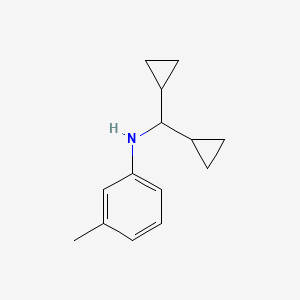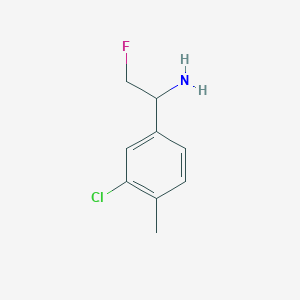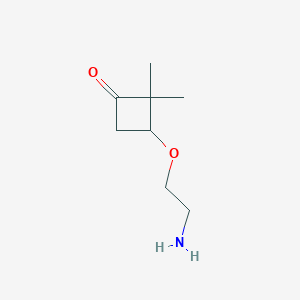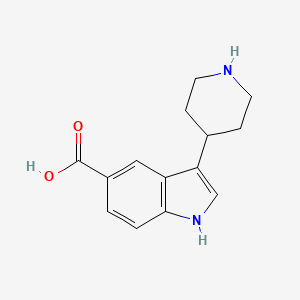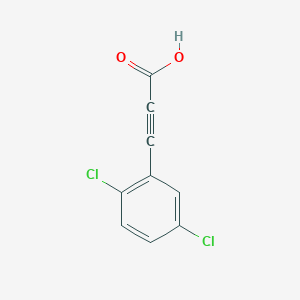
4-(2-Aminophenyl)-2-chlorophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Aminophenyl)-2-chlorophenol is an organic compound that belongs to the class of aminophenols It consists of a phenol group substituted with an amino group at the ortho position and a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Aminophenyl)-2-chlorophenol can be achieved through several methods. One common approach involves the reaction of 2-chlorophenol with 2-nitroaniline under specific conditions to form the desired product. The reaction typically requires a catalyst and controlled temperature to ensure the formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactions using advanced equipment and optimized reaction conditions. The process often includes purification steps to obtain the compound in high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(2-Aminophenyl)-2-chlorophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various substituted phenols, quinones, and aminophenol derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(2-Aminophenyl)-2-chlorophenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Aminophenyl)-2-chlorophenol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For example, it may inhibit the growth of certain bacteria by interfering with their metabolic processes.
Comparison with Similar Compounds
Similar Compounds
2-Aminophenol: Similar structure but lacks the chlorine atom.
4-Chlorophenol: Similar structure but lacks the amino group.
4-(2-Aminophenyl)-morpholine: Contains a morpholine ring instead of a phenol group.
Uniqueness
4-(2-Aminophenyl)-2-chlorophenol is unique due to the presence of both an amino group and a chlorine atom on the phenol ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C12H10ClNO |
|---|---|
Molecular Weight |
219.66 g/mol |
IUPAC Name |
4-(2-aminophenyl)-2-chlorophenol |
InChI |
InChI=1S/C12H10ClNO/c13-10-7-8(5-6-12(10)15)9-3-1-2-4-11(9)14/h1-7,15H,14H2 |
InChI Key |
MCBMIAWPPCRCLX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)O)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(Aminomethyl)-3-phenylcyclobutyl]methanol](/img/structure/B13261234.png)

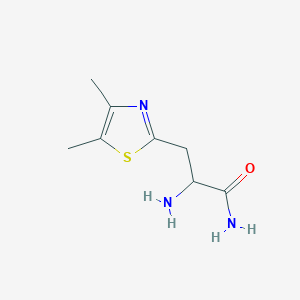

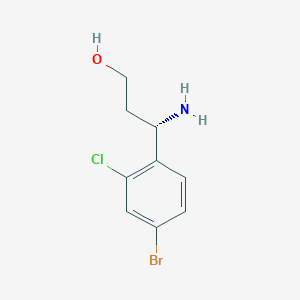
![{[5-(4-Tert-butylphenyl)thiophen-2-yl]methyl}(ethyl)amine](/img/structure/B13261266.png)
